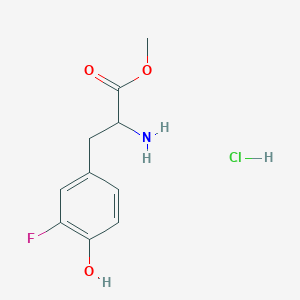

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride

Descripción

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride (CAS: 875574-10-0) is a fluorinated aromatic amino acid ester hydrochloride. Its molecular formula is C₁₀H₁₃ClFNO₃, with a molecular weight of 249.67 g/mol . Structurally, it features a phenyl ring substituted with a 3-fluoro and 4-hydroxyl group, a methyl ester moiety, and an amino group on the propanoate backbone.

Safety data indicate hazards including H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) . It is stored under inert atmosphere at 2–8°C, reflecting sensitivity to moisture and oxidation.

Propiedades

IUPAC Name |

methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNYVMPIVIJGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride typically involves multiple steps, starting with the preparation of the appropriate starting materials. One common synthetic route is the Friedel-Crafts acylation followed by reduction and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and esterification reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Esterification: This reaction typically involves the use of acyl chlorides and alcohols in the presence of a catalyst like sulfuric acid (H₂SO₄).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride exhibits several biological activities that make it a candidate for further investigation in drug development:

- Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. Its structural similarity to known antidepressants suggests potential efficacy in mood disorders .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering benefits in conditions such as neurodegenerative diseases .

- Anticancer Properties : Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation, indicating its potential as a lead compound in anticancer drug development .

Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of novel pharmaceutical agents. Its ability to be modified chemically allows researchers to explore various derivatives that may enhance therapeutic efficacy or reduce side effects.

Drug Discovery

The compound is utilized in high-throughput screening assays to identify new drug candidates targeting specific receptors or pathways involved in diseases such as depression and cancer.

Analytical Chemistry

Due to its unique chemical structure, this compound is employed as a standard in analytical techniques such as mass spectrometry and chromatography for the quantification of similar compounds in biological samples .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride exerts its effects depends on its molecular targets and pathways involved. The presence of the fluorine atom can influence the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, altering electronic, steric, and solubility profiles. Below is a comparative table:

*Assumed formula for free base.

Research Findings and Trends

Recent studies highlight the importance of fluorine in improving pharmacokinetic properties. For example:

- Fluorination at the 3-position (target compound) reduces enzymatic degradation compared to non-fluorinated analogs .

- Nitro-to-amine conversion () demonstrates the utility of reactive intermediates in synthesizing bioactive amines .

- Hydroxyl group positioning (e.g., 4-OH vs. 3,4-diOH) significantly impacts antioxidant activity, as shown in radical scavenging assays .

Actividad Biológica

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride, with the molecular formula CHClFNO and a molecular weight of approximately 249.67 g/mol, is a compound of significant interest in biological research. This article explores its biological activity, synthesis, and potential applications based on various scientific studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Fluorine Atom : The presence of a fluorine atom on the phenyl ring enhances its biological activity by influencing binding interactions with biological targets.

- Hydroxy Group : The hydroxy group contributes to the compound's reactivity and solubility, which are critical for its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine substitution can modulate the compound's binding affinity to receptors or enzymes, thereby influencing its pharmacological profile.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It could interact with receptors related to neurotransmission or immune responses, potentially affecting cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell signaling pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through modulation of cytokine production.

- Neuroprotective Properties : Its ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | Lacks fluorine; hydroxy group on phenyl | Different activity profile due to absence of fluorine |

| Methyl (S)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoate | Contains methoxy instead of hydroxy | Altered reactivity affecting pharmacological outcomes |

| Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate | Chlorine instead of fluorine | Different pharmacokinetic properties |

This table highlights how the presence of different substituents can significantly alter the biological activity and potential applications of similar compounds.

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating various derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

- Neuroprotective Effects : Research involving animal models indicated that this compound could reduce oxidative stress in neuronal cells, providing a basis for its use in neurodegenerative disease research .

- Inflammation Modulation : In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. How can researchers confirm the structural identity of Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride?

- Methodological Answer: Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy: 1H and 13C NMR can identify functional groups (e.g., aromatic protons at δ 6.8–7.2 ppm for the fluorohydroxyphenyl group, methyl ester signals at δ 3.6–3.8 ppm) and connectivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C13H24N2O3·HCl, MW 256.35) by matching the [M+H]+ ion .

- X-ray Crystallography: For absolute stereochemistry, single-crystal X-ray analysis using SHELXL refinement resolves chiral centers and hydrogen-bonding networks .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer:

- Recrystallization: Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences. The hydrochloride salt’s ionic nature aids in selective precipitation .

- Column Chromatography: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) improve purity by separating unreacted amines or ester byproducts .

Q. What storage conditions optimize long-term stability?

- Methodological Answer:

- Store in airtight, light-resistant containers at –20°C to minimize hydrolysis of the ester group. Desiccants (e.g., silica gel) prevent moisture-induced degradation .

- Avoid exposure to basic conditions, which may deprotonate the hydroxyl group and destabilize the molecule .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., polymorphism) be addressed during structural analysis?

- Methodological Answer:

- Crystallization Optimization: Screen solvents (e.g., DMSO, methanol) using vapor diffusion. The fluoro and hydroxyl groups may form intermolecular H-bonds, favoring specific packing .

- Data Collection: Use synchrotron radiation for low-crystallinity samples. SHELXD solves phase problems via dual-space methods, while SHELXL refines hydrogen positions with constraints .

Q. How should researchers resolve contradictory HPLC purity results across different mobile phases?

- Methodological Answer:

- Method Validation: Test mobile phases with pH 2.5–6.5 (e.g., ammonium acetate buffer) to assess ionization effects. Adjust organic modifiers (e.g., 0.1% heptafluorobutyric acid) to enhance peak symmetry .

- Cross-Validation: Compare with LC-MS to confirm if impurities are degradation products (e.g., hydrolyzed propanoic acid derivatives) .

Q. What strategies mitigate decomposition during synthetic scale-up?

- Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 40°C during esterification to prevent racemization or HCl-mediated hydrolysis .

- Inert Atmosphere: Use nitrogen purging to minimize oxidation of the hydroxyl group. Monitor reaction progress via in situ IR for carbonyl (C=O) stretch at ~1740 cm⁻¹ .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (GHS code H335: respiratory irritation) .

- Spill Management: Neutralize acidic spills with sodium bicarbonate. Collect waste in sealed containers labeled for halogenated organics .

Application in Drug Development

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

- Methodological Answer:

- Peptide Mimetics: The amino ester moiety serves as a precursor for fluorinated β-amino acid derivatives, enhancing protease resistance in peptide drugs .

- Targeted Modifications: The 3-fluoro-4-hydroxyphenyl group can be functionalized via Suzuki coupling to introduce biaryl motifs for kinase inhibitors .

Data Interpretation

Q. How can conflicting spectroscopic data (e.g., variable NMR shifts) be reconciled?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.